molecular formula C20H18N2O6S2 B2821281 4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide CAS No. 93343-17-0

4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide

Cat. No.: B2821281
CAS No.: 93343-17-0
M. Wt: 446.49
InChI Key: QWGUKPKTROBDLK-BMJUYKDLSA-N
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Description

This compound is a structurally complex sulfonamide featuring two methoxy-substituted benzene rings linked via a conjugated cyclohexa-2,5-dien-1-ylidene imino bridge. The sulfonamide groups (-SO₂-NH-) and methoxy (-OCH₃) substituents contribute to its electronic and steric profile, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

4-methoxy-N-[4-(4-methoxyphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c1-27-17-7-11-19(12-8-17)29(23,24)21-15-3-5-16(6-4-15)22-30(25,26)20-13-9-18(28-2)10-14-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGUKPKTROBDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 4-methoxyphenylsulfonylimine, which is then reacted with cyclohexa-2,5-dien-1-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonylimine group to corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylimine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Key Structural and Functional Differences

The compound’s unique cyclohexadienylidene imino bridge distinguishes it from other sulfonamides. Below is a comparative analysis with three analogs (Table 1):

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Two 4-methoxybenzenesulfonyl groups, cyclohexadienylidene imino bridge ~434.4* Enhanced conjugation for potential bioactivity; rigid planar structure may improve binding
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide 4-chloro and 2,5-dimethoxy groups on phenyl rings ~406.3 Electron-withdrawing Cl groups reduce solubility; used in antimicrobial studies
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide Morpholine sulfonyl group, dual methoxy substituents ~464.5 Morpholine enhances solubility; explored as kinase inhibitors
N-(4-Methoxyphenyl)benzenesulfonamide Single methoxy group, simpler sulfonamide linkage ~263.3 Basic sulfonamide scaffold; studied for crystal packing and moderate antibacterial activity

*Calculated based on formula C₁₉H₁₈N₂O₆S₂.

Detailed Analysis

Electronic and Steric Effects: The target compound’s dual methoxy groups are electron-donating, enhancing solubility in polar solvents compared to chloro-substituted analogs (e.g., Compound ). In contrast, the morpholine-containing analog (Compound ) benefits from the morpholine ring’s ability to form hydrogen bonds, improving aqueous solubility and bioavailability .

Bioactivity Potential: Sulfonamides with chloro substituents (e.g., Compound ) exhibit antimicrobial properties but face solubility challenges. The target compound’s conjugated system may enable π-π stacking with aromatic residues in enzymes, a feature exploited in protease inhibitor design . Simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide (Compound ) show moderate bioactivity but lack the structural complexity for high specificity .

Synthetic Complexity: The cyclohexadienylidene imino bridge in the target compound requires multi-step synthesis, including imine formation and cyclization, increasing production costs compared to straightforward sulfonamide couplings (e.g., Compound ) .

Q & A

Q. What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves coupling two sulfonamide moieties via an imino linkage. A typical approach includes:

  • Step 1: Reacting 4-methoxybenzenesulfonyl chloride with a cyclohexadiene diamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to form the imino bond .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~65–75%) requires strict control of stoichiometry and temperature .
  • Key Reagents: Triethylamine (base), coupling agents like EDC/HOBt .
Step Reagents/Conditions Yield Purity (HPLC)
1DCM, 0–5°C, 12 h70%92%
2Ethyl acetate/hexane65%95%

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC) to distinguish methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • X-ray Crystallography: Resolve stereochemistry of the cyclohexadiene moiety (bond angles: 120–125° for conjugated diene) .
  • Mass Spectrometry: Confirm molecular weight (calculated [M+H]+: 491.12) with <2 ppm error .

Q. What are the dominant chemical reactivity patterns of the sulfonamide and imino groups?

Methodological Answer:

  • Sulfonamide Reactivity: Susceptible to oxidation (e.g., mCPBA forms sulfoxides) or reduction (NaBH4 yields amines) .
  • Imino Group: Participates in nucleophilic addition (e.g., Grignard reagents) or cycloaddition (Diels-Alder with electron-deficient dienophiles) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonds (N–H···O) between sulfonamide and active-site residues .
  • MD Simulations (GROMACS): Simulate stability of the ligand-receptor complex over 100 ns; RMSD <2 Å indicates stable binding .

Q. What strategies address contradictions in reported bioactivity data (e.g., IC50 variability)?

Methodological Answer:

  • Assay Optimization: Standardize conditions (pH 7.4, 37°C) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Purity Validation: Confirm >98% purity via HPLC (C18 column, acetonitrile/water) to exclude impurities as confounding factors .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Methoxy Group Replacement: Substitute with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition (test via fluorometric assays) .
  • Cyclohexadiene Modification: Introduce halogen substituents to improve metabolic stability (evaluate with liver microsome assays) .
Modification Biological Activity (IC50) Metabolic Stability (t1/2)
4-NO2 (methoxy replaced)0.12 µM (CA IX inhibition)45 min
3-Br (cyclohexadiene)0.35 µM120 min

Q. What mechanistic insights explain its solubility limitations in aqueous media?

Methodological Answer:

  • LogP Calculation: Predicted LogP = 2.8 (Schrödinger QikProp) indicates hydrophobicity. Use co-solvents (10% DMSO) or PEG-based formulations for in vitro assays .
  • Crystal Packing Analysis (Mercury): Identify π-π stacking interactions (aromatic rings) that reduce solubility .

Q. How can environmental impact assessments evaluate its persistence in ecosystems?

Methodological Answer:

  • Biodegradation Assays: Incubate with soil microbial consortia (OECD 301F) and track degradation via LC-MS (half-life >30 days suggests persistence) .
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (EC50 >10 mg/L indicates low risk) .

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